molecular formula C11H10BrF5OS B14066730 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene

Cat. No.: B14066730
M. Wt: 365.16 g/mol
InChI Key: SZOXKZLIQKGDBL-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with difluoromethoxy and trifluoromethylthio groups. The bromopropyl group is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The compound may undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the bromopropyl group.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving the interaction of fluorinated and sulfur-containing compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine and sulfur atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other benzene derivatives with bromopropyl, difluoromethoxy, and trifluoromethylthio groups. What sets 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene apart is its unique combination of these substituents, which can result in distinct chemical and biological properties. Examples of similar compounds include:

  • 1-(3-Bromopropyl)-3-(methoxy)-4-(trifluoromethylthio)benzene
  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(methylthio)benzene

Properties

Molecular Formula

C11H10BrF5OS

Molecular Weight

365.16 g/mol

IUPAC Name

4-(3-bromopropyl)-2-(difluoromethoxy)-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H10BrF5OS/c12-5-1-2-7-3-4-9(19-11(15,16)17)8(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

SZOXKZLIQKGDBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)OC(F)F)SC(F)(F)F

Origin of Product

United States

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